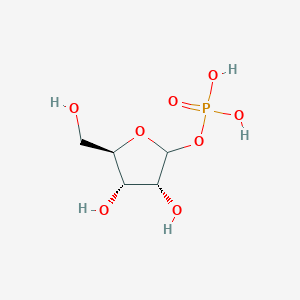![molecular formula C25H25N3O5 B227795 ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate, also known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that is involved in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential use in cancer treatment.
作用機序
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain, preventing the receptor from phosphorylating downstream signaling molecules and activating cell growth and survival pathways. This leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular disease. This compound has also been shown to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent.
実験室実験の利点と制限
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It is not selective for EGFR and can inhibit the activity of other tyrosine kinases, which may lead to off-target effects. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate. One area of interest is the development of more selective EGFR inhibitors that can overcome the limitations of this compound. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anti-cancer effects. Additionally, the potential use of this compound as an antimicrobial agent warrants further investigation. Overall, this compound is a promising small molecule inhibitor with potential applications in cancer therapy and other areas of medicine.
合成法
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate can be synthesized in several steps from commercially available starting materials. The synthesis involves the reaction of 2-methyl-1H-benzo[g]indole-3-carboxylic acid with ethyl 5-hydroxy-1-pentyl-1H-benzo[g]indole-3-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-nitroaniline in the presence of a reducing agent such as sodium borohydride to yield this compound.
科学的研究の応用
Ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines in vitro, including breast, lung, prostate, and colon cancer cells. In vivo studies have also demonstrated the efficacy of this compound in inhibiting tumor growth in animal models of cancer.
特性
分子式 |
C25H25N3O5 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H25N3O5/c1-3-33-25(30)23-16(2)27(14-6-13-26-17-9-11-18(12-10-17)28(31)32)24-20-8-5-4-7-19(20)22(29)15-21(23)24/h4-5,7-12,15,26,29H,3,6,13-14H2,1-2H3 |
InChIキー |
XLOUSSORFHVPSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCNC4=CC=C(C=C4)[N+](=O)[O-])C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCNC4=CC=C(C=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)




![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)

![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)


![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)